molecular formula C7H11ClN2O2S B1651959 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride CAS No. 1369149-71-2

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride

Cat. No.: B1651959
CAS No.: 1369149-71-2
M. Wt: 222.69
InChI Key: VVVMIDSJEZUXGC-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride include other thiazole derivatives such as:

  • 2-Aminothiazole
  • 4-Methylthiazole
  • Thiazole-5-carboxylic acid

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-4(2)5(12-6)7(10)11;/h3H,8H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVMIDSJEZUXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369149-71-2
Record name 5-Thiazolecarboxylic acid, 2-(1-aminoethyl)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369149-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
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2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
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2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
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2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
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2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Reactant of Route 6
2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride

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